molecular formula C6H12ClNO3 B042398 (2S,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride CAS No. 871125-64-3

(2S,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride

Cat. No.: B042398
CAS No.: 871125-64-3
M. Wt: 181.62 g/mol
InChI Key: ABMGIZHBKVDDRD-FHAQVOQBSA-N
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Description

(2S,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride is a chiral amino acid derivative with significant importance in various fields of scientific research. This compound is known for its unique stereochemistry, which contributes to its distinct chemical and biological properties. It is often utilized in the synthesis of pharmaceuticals and as a building block in organic chemistry.

Scientific Research Applications

(2S,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-3-hydroxypiperidine-2-carboxylic acid hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method includes the asymmetric synthesis using chiral auxiliaries or catalysts. For instance, the Michael addition reactions of Ni (II) complex of chiral Gly-Schiff base have been employed to synthesize similar compounds .

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis techniques, ensuring high yield and enantiomeric purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2S,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Mechanism of Action

The mechanism of action of (2S,3S)-3-hydroxypiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. Its stereochemistry plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: (2S,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2S,3S)-3-hydroxypiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-4-2-1-3-7-5(4)6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMGIZHBKVDDRD-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](NC1)C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(2S,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride
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(2S,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride
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(2S,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(2S,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(2S,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride

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